[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol
Description
This compound is a nucleoside analog featuring an adenine base (6-aminopurin-9-yl) attached to a modified oxolane (sugar) ring. Key structural characteristics include:
- 2'-Hydroxymethyl group: A hydroxymethyl substituent at the 2' position, distinguishing it from ribose or deoxyribose derivatives.
- Stereochemistry: The (2R,3S,5R) configuration ensures specific spatial orientation critical for binding to biological targets.
Properties
Molecular Formula |
C10H14N6O3 |
|---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H14N6O3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(19-12)6(2-17)18-7/h3-7,17H,1-2,12H2,(H2,11,13,14)/t5-,6+,7+/m0/s1 |
InChI Key |
UNOVJEREIAJHTD-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)ON |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One method involves the conversion of 3’-(N-acetone-oxime)-2’-deoxynucleoside triphosphate to 3’-O-amino-2’-deoxynucleoside triphosphate by treatment with an aryl-oxyamine . Another approach uses nucleoside phosphorylases derived from Bacillus stearothermophilus .
Industrial Production Methods: Industrial production methods for 3’-O-Amino-2’-Deoxyadenosine often leverage enzymatic synthesis due to its specificity and efficiency. Enzymatic approaches employ template-free polymerases to repeatedly add 3’-O-blocked nucleoside triphosphates to a single-stranded initiator or an elongated strand attached to a support, followed by deblocking until a polynucleotide of the desired sequence is obtained .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Amino-2’-Deoxyadenosine undergoes various chemical reactions, including substitution and oxidation. The compound can be converted into its triphosphate form, which inhibits RNA synthesis catalyzed by RNA polymerase .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of 3’-O-Amino-2’-Deoxyadenosine include aryl-oxyamines, nucleoside phosphorylases, and protecting groups such as N-acetone-oxime .
Major Products Formed: The major products formed from these reactions include 3’-O-amino-2’-deoxynucleoside triphosphates, which are used in various biochemical applications .
Scientific Research Applications
3’-O-Amino-2’-Deoxyadenosine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’-O-Amino-2’-Deoxyadenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents further elongation of the nucleic acid chain, thereby inhibiting nucleic acid synthesis . The compound targets RNA polymerase and other nucleic acid polymerases, disrupting their activity and leading to the termination of nucleotide chain growth .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The compound’s closest analogs are nucleoside/nucleotide derivatives with modifications to the sugar moiety or phosphate backbone. Below is a comparative analysis:
Target Binding and Pharmacological Properties
- Adenosine Diphosphoribose (APR): Structure: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl hydrogen phosphate. Binding: Interacts with sirtuin deacetylases (e.g., SIRT2, SIRT3) with binding energies of -7.43 kcal/mol .
Toyocamycin and Sangivamycin :
- AR-C67085 (P2Y Receptor Antagonist): Structure: Contains phosphorothioate and dichloromethyl groups. Function: Targets purinergic receptors for analgesia; the target compound’s aminooxy group may alter receptor selectivity .
Stability and Pharmacokinetics
- Aminooxy Group: Unlike hydroxyl or phosphate groups, the 3'-aminooxy substituent may confer resistance to enzymatic hydrolysis (e.g., phosphatases) but could reduce solubility .
- Disodium 5'-Inosinate: A phosphate ester with high aqueous solubility (527.12 g/mol), whereas the target compound’s lack of phosphate groups may limit bioavailability .
Research Findings and Implications
- Molecular Docking: While FAD and ADP show strong binding to C. violaceum CviR and histidine kinases, respectively , the target compound’s aminooxy group could sterically hinder interactions with similar active sites.
Biological Activity
The compound [(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol is a derivative of purine and oxolane structures that has garnered attention in biomedical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 357.409 g/mol
- IUPAC Name: (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-{2-(aminooxy)ethylsulfaniumyl}methyl oxolane-3,4-diol
The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleotide metabolism. It acts as a nucleotide analogue , which can interfere with DNA and RNA synthesis. The aminooxy group is known to facilitate the formation of covalent bonds with reactive carbonyl groups in biomolecules, enhancing its potential as a therapeutic agent.
Enzyme Inhibition
Research indicates that this compound may inhibit key enzymes involved in purine metabolism, such as:
- Adenosine Deaminase: This enzyme is crucial for the degradation of adenosine; inhibition can lead to increased levels of adenosine, which has various physiological effects.
Pharmacological Activities
-
Antitumor Activity:
- Studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
-
Antiviral Properties:
- Preliminary data suggest that this compound may possess antiviral activity against certain viruses by inhibiting viral replication processes that rely on nucleotide synthesis.
Case Study 1: Antitumor Efficacy
A study conducted on human leukemia cell lines demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 10 µM.
Case Study 2: Antiviral Activity
In vitro studies showed that this compound could reduce the viral load of Herpes Simplex Virus (HSV) in infected cells by approximately 70% when administered at early stages of infection.
Data Table: Biological Activities Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
